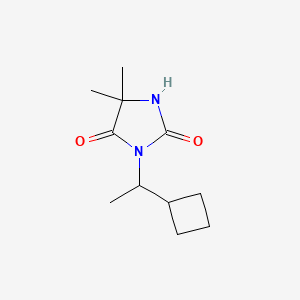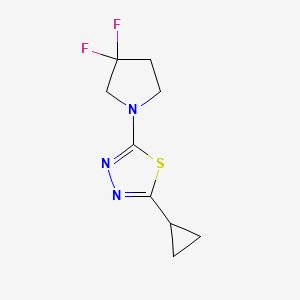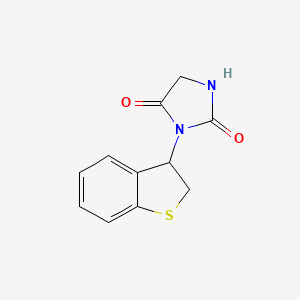
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione, also known as CB-DMB or ZK 93423, is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione acts as a selective antagonist of the glycine site of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. The glycine site of the NMDA receptor is a modulatory site that is involved in the regulation of the receptor's activity. By blocking the glycine site, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione reduces the activity of the NMDA receptor, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has a variety of biochemical and physiological effects that are related to its mechanism of action. By blocking the glycine site of the NMDA receptor, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione reduces the activity of the receptor, which can lead to a reduction in excitatory neurotransmission. This can have a variety of effects on neuronal function, including a reduction in seizure activity, a reduction in neuroinflammation, and a reduction in oxidative stress. 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have neuroprotective effects, which may be related to its ability to reduce excitotoxicity and to promote neuronal survival.
実験室実験の利点と制限
One advantage of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione is its potency and selectivity for the glycine site of the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to have poor bioavailability and a short half-life, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the potential use of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione as a neuroprotective agent in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Another area of interest is the potential use of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione as a cognitive enhancer in disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in developing more potent and selective glycine site antagonists that may have improved therapeutic potential compared to 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione.
合成法
The synthesis of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 1-cyclobutylethylamine with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione.
科学的研究の応用
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. In animal models of epilepsy, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to have anticonvulsant effects and to reduce the severity and frequency of seizures. In stroke models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to reduce the size of infarcts and to improve neurological function. In Alzheimer's disease models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function and to reduce amyloid-beta deposition. In Parkinson's disease models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve motor function and to reduce dopaminergic neuron loss. In schizophrenia models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function and to reduce positive symptoms.
特性
IUPAC Name |
3-(1-cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(8-5-4-6-8)13-9(14)11(2,3)12-10(13)15/h7-8H,4-6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCBEINMKMSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)

![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)

![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)

![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)


